Benzyl glucosinolate
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Overview
Description
Glucotropeolin(1-) is an aralkylglucosinolate that is the conjugate base of glucotropeolin; major species at pH 7.3. It is a conjugate base of a glucotropeolin.
Scientific Research Applications
Enzymatic Transformations and Antitumor Activity
Benzyl glucosinolate undergoes enzymatic transformations to release isothiocyanates with significant antitumor properties. A study examined the reaction of benzyl isothiocyanate with d-glucosamine, revealing potential implications for clinical treatments related to osteoarthritis and inflammation. This interaction suggests that certain clinical treatments might affect the beneficial effects of glucosinolate-rich diets (Silvero et al., 2011).
Chemopreventive and Antiproliferative Effects
Research on glucosinolates like this compound has highlighted their chemopreventive and antiproliferative effects. For instance, moringin, derived from glucomoringin (a form of this compound), demonstrated significant inhibition of cell growth and induction of apoptosis in human neuroblastoma cells. This suggests its potential as an anticancer drug (Cirmi et al., 2019).
Antibacterial Properties
This compound, particularly in its bioactivated form, has shown notable antibacterial activity against pathogens such as Staphylococcus aureus and Enterococcus casseliflavus. This property positions it as a possible alternative in treating infections, especially in hospital settings where antibiotic resistance is a concern (Galuppo et al., 2013).
Microbial Production and Metabolic Engineering
Efforts to engineer the production of this compound in Escherichia coli have been successful, opening avenues for the microbial synthesis of this compound. This research is crucial for understanding its biosynthetic pathways and for potential commercial production (Petersen et al., 2019).
Anti-Carcinogenic Effects
This compound, particularly benzyl isothiocyanate (BITC), has been extensively studied for its anti-carcinogenic properties. BITC shows a significant role in cancer prevention, as it interacts with molecular pathways related to cancer cell proliferation and apoptosis. This research indicates the potential of this compound in cancer therapy (Soundararajan & Kim, 2018).
Anti-Inflammatory Activity
In a mouse model of multiple sclerosis, a disease characterized by inflammatory demyelination, this compound derivatives demonstrated significant anti-inflammatory effects. This suggests its potential utility in treating inflammatory diseases (Galuppo et al., 2014).
Role in Neurodegenerative Diseases
The application of this compound derivatives in a rat model of amyotrophic lateral sclerosis (ALS) delayed disease progression, indicating its potential in neurodegenerative disease management (Galuppo et al., 2015).
Dual Pathway Inhibition in Immune Cells
Benzyl isothiocyanate, derived from this compound, was found to inhibit the inflammatory response in human immune cells by affecting both the COX and LOX pathways. This suggests its potential use in treating inflammatory diseases (Herz et al., 2016).
Biofumigation and Soil Health
Studies on this compound have revealed its role in biofumigation, a process where soil-borne pests are controlled using naturally occurring compounds. The kinetics of this compound degradation and its transformation into isothiocyanates in soil are crucial for effective pest control and soil health management (Gimsing et al., 2007).
Engineering in Non-Cruciferous Plants
Efforts to engineer this compound biosynthesis in non-cruciferous plants, such as tobacco, have shown promising results. This could lead to the development of innovative agricultural strategies, including the creation of trap crops for certain pests (Geu-Flores et al., 2008).
Properties
Molecular Formula |
C14H18NO9S2- |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
[(Z)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/p-1/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
QQGLQYQXUKHWPX-RFEZBLSLSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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